3-Piperidin-1-ium-2-ylpyridine
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Overview
Description
A piperidine botanical insecticide.
Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Piperidin-1-ium-2-ylpyridine is a significant compound in medicinal chemistry. A study by Smaliy et al. (2011) described a novel method for synthesizing a structurally similar compound, 3-(Pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
Corrosion Inhibition
Research by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This study underscores the potential application of piperidine derivatives, including this compound, in corrosion prevention (Kaya et al., 2016).
Chemical Synthesis and Applications
A study by Khlebnikov et al. (2018) focused on the use of a trifluoromethyl-containing building block derived from a piperidin-1-ium compound for the preparation of trifluoromethyl-substituted aminopyrroles. This study illustrates the versatility of piperidin-1-ium derivatives in synthetic chemistry (Khlebnikov et al., 2018).
Antiplatelet Activities
The antiplatelet activities of derivatives of Piperlongumine, which include piperidin-1-ium derivatives, were studied by Park et al. (2008). This research highlights the potential therapeutic applications of these compounds in the context of cardiovascular health (Park et al., 2008).
Properties
Molecular Formula |
C10H15N2+ |
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Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-piperidin-1-ium-2-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/p+1 |
InChI Key |
MTXSIJUGVMTTMU-UHFFFAOYSA-O |
SMILES |
C1CC[NH2+]C(C1)C2=CN=CC=C2 |
Canonical SMILES |
C1CC[NH2+]C(C1)C2=CN=CC=C2 |
Synonyms |
Anabasine Neonicotine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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